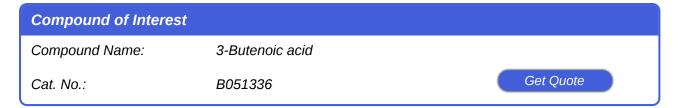


# 3-Butenoic acid and its isomers crotonic and isocrotonic acid

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An In-depth Technical Guide to **3-Butenoic Acid** and its Isomers: Crotonic and Isocrotonic Acid

### Introduction

Butenoic acid (C<sub>4</sub>H<sub>6</sub>O<sub>2</sub>) is an unsaturated carboxylic acid that exists as three distinct isomers, each with unique structural and chemical properties.[1] These isomers are crotonic acid, isocrotonic acid, and **3-butenoic acid**. Crotonic acid ((2E)-but-2-enoic acid) and isocrotonic acid ((2Z)-but-2-enoic acid) are a pair of cis-trans (geometric) isomers, differing in the spatial arrangement of substituents around the C2-C3 double bond.[2][3] **3-Butenoic acid**, also known as vinylacetic acid, is a structural isomer where the double bond is located at the C3-C4 position.[4][5] This guide provides a comprehensive technical overview of these isomers, focusing on their properties, synthesis, key reactions, and applications relevant to researchers, scientists, and drug development professionals.

## **Physicochemical Properties**

The structural differences among the three butenoic acid isomers give rise to distinct physical and chemical characteristics. Crotonic acid, the trans-isomer, is a white crystalline solid at room temperature, while its cis-counterpart, isocrotonic acid, and the structural isomer, **3-butenoic acid**, are liquids. The higher melting point of crotonic acid is typical for trans-isomers due to more efficient crystal lattice packing compared to cis-isomers. A detailed comparison of their key properties is summarized in the table below.



Property	3-Butenoic Acid	Crotonic Acid ((E)-2-Butenoic Acid)	Isocrotonic Acid ((Z)-2-Butenoic Acid)
IUPAC Name	But-3-enoic acid	(2E)-But-2-enoic acid	(2Z)-2-Butenoic acid
Synonyms	Vinylacetic acid	trans-2-Butenoic acid	cis-2-Butenoic acid
CAS Number	625-38-7	107-93-7	503-64-0
Molecular Formula	C4H6O2	C4H6O2	C4H6O2
Molecular Weight	86.09 g/mol	86.09 g/mol	86.09 g/mol
Appearance	Liquid	White to yellowish crystalline solid	Oily, colorless liquid
Melting Point	-39 °C	71.4 - 72 °C	12.5 - 15 °C
Boiling Point	163 °C (at 760 mmHg)	184.7 - 185 °C (at 760 mmHg)	169 - 171.9 °C (at 760 mmHg)
Density	1.013 g/cm³ (at 25 °C)	1.018 g/cm³ (at 15 °C)	1.0267 g/cm³ (at 20 °C)
рКа	Not specified	4.817 (at 25 °C)	Not specified
Refractive Index	n20/D 1.423	n80/D 1.4228	n20/D 1.4450
Solubility in Water	Soluble	94 g/L (at 25 °C)	Miscible

## **Synthesis and Production**

The methods for synthesizing butenoic acid isomers vary, ranging from large-scale industrial processes to specific laboratory preparations.

Crotonic Acid: The primary industrial route to crotonic acid is the oxidation of crotonaldehyde using air or oxygen, often in the presence of metal salt catalysts like manganese or cobalt to prevent peroxide accumulation. The resulting mixture, which is rich in the trans-isomer (crotonic acid), is then purified via fractional distillation and crystallization. Other laboratory-scale methods include the Knoevenagel condensation of acetaldehyde with malonic acid in pyridine.



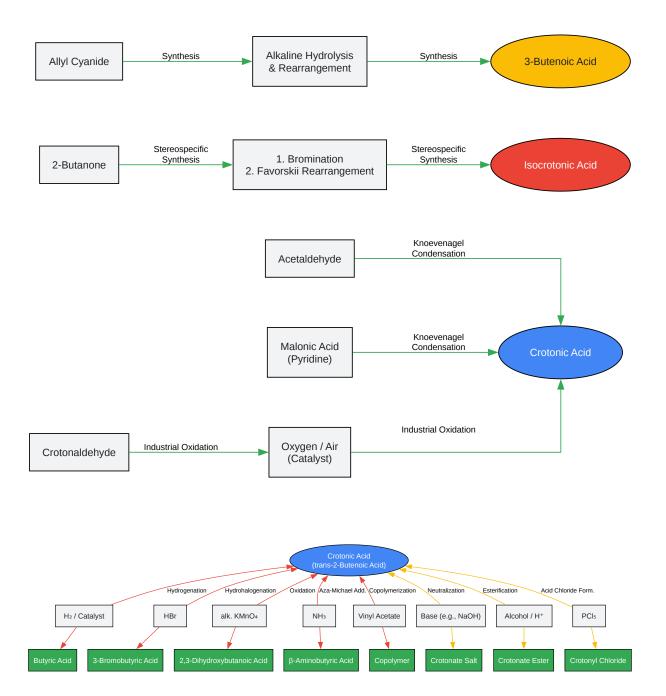




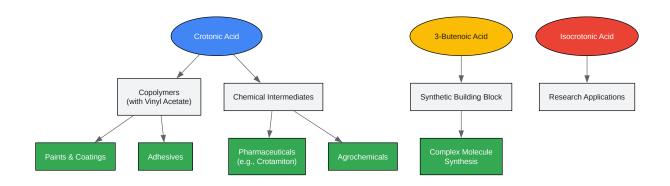
Isocrotonic Acid: A stereospecific laboratory preparation for isocrotonic acid involves the bromination of 2-butanone followed by a Favorskii rearrangement. It can also be prepared by reacting acetaldehyde with malonic acid in the presence of pyridine. Upon heating to its boiling point, isocrotonic acid isomerizes to the more stable crotonic acid.

**3-Butenoic Acid**: Synthesis routes for **3-butenoic acid** include the alkaline hydrolysis of allyl cyanide followed by intramolecular rearrangement of the double bond. It is often used in organic synthesis to create more complex molecules.









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